2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide
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Overview
Description
5-THIAZOLECARBOXAMIDE, 2-[[(4-CHLOROPHENYL)SULFONYL]AMINO]-4-METHYL-N-(3-PYRIDINYLMETHYL)- is a complex organic compound that features a thiazole ring, a sulfonamide group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-THIAZOLECARBOXAMIDE, 2-[[(4-CHLOROPHENYL)SULFONYL]AMINO]-4-METHYL-N-(3-PYRIDINYLMETHYL)- typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the sulfonamide group and the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
For example, a novel thiazole derivative can be produced by reacting substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . Further treatment and purification steps yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-THIAZOLECARBOXAMIDE, 2-[[(4-CHLOROPHENYL)SULFONYL]AMINO]-4-METHYL-N-(3-PYRIDINYLMETHYL)- can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
5-THIAZOLECARBOXAMIDE, 2-[[(4-CHLOROPHENYL)SULFONYL]AMINO]-4-METHYL-N-(3-PYRIDINYLMETHYL)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-THIAZOLECARBOXAMIDE, 2-[[(4-CHLOROPHENYL)SULFONYL]AMINO]-4-METHYL-N-(3-PYRIDINYLMETHYL)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: Another antineoplastic agent with a thiazole component.
Uniqueness
What sets 5-THIAZOLECARBOXAMIDE, 2-[[(4-CHLOROPHENYL)SULFONYL]AMINO]-4-METHYL-N-(3-PYRIDINYLMETHYL)- apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H15ClN4O3S2 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H15ClN4O3S2/c1-11-15(16(23)20-10-12-3-2-8-19-9-12)26-17(21-11)22-27(24,25)14-6-4-13(18)5-7-14/h2-9H,10H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
HIKZXZGLMKBDKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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